molecular formula C10H9N3O2 B1461790 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152510-81-0

1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Número de catálogo: B1461790
Número CAS: 1152510-81-0
Peso molecular: 203.2 g/mol
Clave InChI: WQYDINHISJQINO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 178880-03-0) is a biochemical reagent supplied for life science research applications. This compound belongs to the class of pyrazole derivatives, a five-membered heterocycle recognized as a pharmacologically important active scaffold . Pyrazole derivatives are present in a wide range of pharmacological agents and are described as having diverse biological activities, including antibacterial, antifungal, anticancer, antidepressant, and anti-inflammatory properties . The molecular formula of this compound is C11H12N4O4S, and it has a molecular weight of 296.302 g/mol . Its calculated density is 1.5 g/cm³, and it has a boiling point of 545.7°C at 760 mmHg . Pyrazole-4-carboxylic acid derivatives, such as this compound, serve as key synthetic intermediates for the development of novel molecules with potential fungicidal activity . Structurally similar pyrazole carboxamide compounds have been designed to target mitochondrial complex II (succinate dehydrogenase), interrupting the electron transport chain in phytopathogenic fungi . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Propiedades

IUPAC Name

1-methyl-3-pyridin-2-ylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-6-7(10(14)15)9(12-13)8-4-2-3-5-11-8/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYDINHISJQINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152510-81-0
Record name 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Actividad Biológica

1-Methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152510-52-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

The chemical structure of this compound can be represented as follows:

Property Value
Chemical FormulaC10H9N3O2
Molecular Weight203.2 g/mol
IUPAC NameThis compound
AppearancePowder
Storage TemperatureRoom Temperature

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives of 1H-pyrazole have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. Notably, a study indicated that certain pyrazole derivatives could induce apoptosis in these cancer cells by enhancing caspase-3 activity, suggesting their role as promising anticancer agents .

Table 1: Summary of Anticancer Activities

Compound Cell Line IC50 (µM) Mechanism of Action
7dMDA-MB-2311.0Induces apoptosis via caspase activation
7hHepG22.5Cell cycle arrest and apoptosis
10cVarious Cancer Cells10.0Microtubule destabilization

Anti-inflammatory and Analgesic Properties

In addition to anticancer effects, pyrazole derivatives have shown anti-inflammatory and analgesic activities. A study reported that specific pyrazole compounds exhibited comparable effects to indomethacin in reducing carrageenan-induced edema in animal models . This suggests potential applications in treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Compounds have been synthesized and tested against various bacterial strains, including E. coli and S. aureus. Some derivatives demonstrated significant antibacterial activity, indicating their potential as therapeutic agents against infections .

Case Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A comprehensive study synthesized a series of asymmetric pyrazole derivatives and evaluated their biological activities. Among these, certain compounds exhibited effective inhibition of microtubule assembly at concentrations as low as 20 µM, confirming their potential as microtubule-destabilizing agents in cancer therapy .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was conducted on various pyrazole compounds to determine the influence of structural modifications on biological activity. The findings indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity while maintaining low toxicity profiles .

Aplicaciones Científicas De Investigación

Pharmaceutical Research

TFDA has shown promise in pharmaceutical applications due to its unique structure which may influence biological activity. The trifluoromethyl group is known to enhance metabolic stability and bioavailability of drug candidates. Studies have indicated that compounds with similar structures can exhibit significant antibacterial and antifungal properties, making TFDA a candidate for further exploration in drug development.

Chemical Synthesis

The compound can serve as an intermediate in the synthesis of other complex molecules. Its reactive functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. This makes TFDA valuable in synthetic organic chemistry for producing novel compounds with potential therapeutic effects.

Material Science

In material science, TFDA can be utilized in the development of advanced materials such as polymers and coatings. The incorporation of fluorinated groups often results in materials with enhanced chemical resistance and thermal stability. Research into fluorinated polymers has shown that they can exhibit superior properties for applications in electronics and protective coatings.

Environmental Chemistry

Given the increasing concern over environmental pollutants, TFDA's stability and reactivity make it a subject of study in environmental chemistry. Its potential degradation pathways and interactions with various environmental matrices are important for assessing its environmental impact and safety.

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of TFDA demonstrated significant antimicrobial activity against various strains of bacteria and fungi. The presence of the dinitrophenyl group was found to enhance this activity, suggesting that modifications to this compound could lead to the development of new antimicrobial agents.

Case Study 2: Synthesis of Fluorinated Compounds

Research has illustrated the use of TFDA as a key intermediate in synthesizing fluorinated compounds with potential pharmaceutical applications. By employing TFDA in nucleophilic substitution reactions, researchers successfully synthesized several new derivatives that exhibited promising biological activities.

Case Study 3: Polymer Development

In material science research, TFDA was incorporated into polymer matrices to study its effects on mechanical properties and thermal stability. Results indicated that polymers containing TFDA showed improved resistance to solvents and higher thermal degradation temperatures compared to standard polymers.

Data Tables

Application AreaDescription
Pharmaceutical ResearchPotential drug candidate
Chemical SynthesisIntermediate for complex molecules
Material ScienceDevelopment of advanced materials
Environmental ChemistryAssessment of environmental impact

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring significantly influence solubility, melting points, and reactivity:

Compound Name Substituents (Positions) Melting Point/Physical Form Solubility/Reactivity Notes Key Applications Reference
1-Methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid 1-CH₃, 3-pyridin-2-yl, 4-COOH Not reported (discontinued) Moderate polarity due to pyridine; potential for hydrogen bonding Patented (16 patents), limited literature
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-CH₃, 3-CF₃, 4-COOH 203°C (crystalline solid) High acidity (CF₃ group), enhanced stability Agrochemicals, pharmaceuticals
1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid 1-CH₃, 3-pyridin-3-yl, 4-COOH Not reported Altered binding vs. pyridin-2-yl due to nitrogen position Research intermediates
1-Methyl-5-phenyl-1H-pyrazole-4-carboxylic acid (47e) 1-CH₃, 5-Ph, 4-COOH 151.0–153.4°C (white solid) Lipophilic (phenyl group); lower polarity Synthetic intermediate
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid 1-CH₂CH₂CH₂, 3-NH₂, 4-COOH Not reported Hydrogen-bonding capacity (NH₂ and COOH) Crystal engineering

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃) : Increase acidity and thermal stability, making 1-methyl-3-(trifluoromethyl) derivatives suitable for agrochemicals requiring environmental resilience .
  • Pyridine Isomerism : Pyridin-2-yl vs. pyridin-3-yl alters electronic distribution and steric interactions, affecting target binding in drug design .
  • Hydrogen Bonding: Amino and carboxylic acid groups (e.g., 3-amino derivatives) enhance solubility and crystallinity, useful in material science .

Métodos De Preparación

Step 1: Substitution and Hydrolysis

  • Starting materials: Alpha,beta-unsaturated ester and 2,2-difluoroacetyl halide (X = F or Cl)
  • Reaction: The difluoroacetyl halide is added dropwise at low temperature to the ester solution with an acid-binding agent. After reaction, alkaline hydrolysis converts the intermediate to an alpha-difluoroacetyl carboxylic acid intermediate.
  • Conditions: Low temperature control, organic solvents, acid-binding agents, and alkali for hydrolysis.

Step 2: Condensation and Cyclization

  • Reagents: The alpha-difluoroacetyl intermediate is reacted with methylhydrazine aqueous solution in the presence of a catalyst (e.g., potassium iodide or sodium iodide).
  • Process: Low-temperature condensation followed by controlled temperature rise under reduced pressure to promote cyclization. Acidification precipitates the crude product.
  • Purification: Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water in 35-65% ratio) yields the pure compound.

Performance Data

Parameter Value
Yield ~75.8 - 75.9%
Purity (HPLC) >99.5%
Isomer ratio (target:isomer) ~95:5
Recrystallization solvent 40% aqueous ethanol (reflux 1-2 hours)
Catalyst Potassium iodide or sodium iodide

Advantages and Notes

  • Simple operation and readily available raw materials.
  • High reaction yield and purity with reduced isomer content compared to previous methods.
  • The process controls isomer formation effectively through catalyst choice and recrystallization conditions.
  • Suitable for scale-up due to straightforward steps and manageable purification.

Preparation Method B: Functionalization via Halogenation, Coupling, and Grignard Carboxylation

This alternative approach avoids isomer formation by starting from N-methyl-3-aminopyrazole and involves three key steps:

Step 1: Halogenation

  • Reaction: N-methyl-3-aminopyrazole is reacted with bromine or iodine to selectively substitute the pyrazole 4-position.

Step 2: Diazotization and Coupling

  • Process: The halogenated intermediate undergoes diazotization and coupling with potassium difluoromethyl trifluoroborate to introduce the difluoromethyl group at the 3-position, yielding 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole.

Step 3: Grignard Exchange and Carboxylation

  • Reagents: Isopropyl magnesium chloride is used for Grignard exchange on the brominated pyrazole, followed by reaction with carbon dioxide to introduce the carboxylic acid group at C4.

Performance Data

Parameter Value
Total yield (3 steps) Up to 64%
Product purity >99.5%
Isomer formation Avoided
Reaction complexity Moderate, requires handling of Grignard reagents

Advantages and Notes

  • Avoids isomer formation inherent in cyclization routes.
  • Product purity is high, suitable for fine chemical and pharmaceutical applications.
  • The method is amenable to process scale-up with potential for industrial application.
  • Requires careful control of organometallic reagents and diazotization steps.

Comparative Summary of Preparation Methods

Feature Method A: Cyclization Route Method B: Halogenation & Grignard Route
Starting Materials Difluoroacetyl halide, unsaturated ester, methylhydrazine N-methyl-3-aminopyrazole, halogen, Grignard reagents
Steps 2 main steps (substitution/hydrolysis, condensation/cyclization) 3 main steps (halogenation, diazotization/coupling, Grignard carboxylation)
Yield ~75.8% Up to 64%
Purity >99.5% >99.5%
Isomer Formation Minor (95:5 ratio) None
Operational Complexity Moderate, requires careful temperature control and catalyst use Moderate to high, requires organometallic handling
Scalability Good Good, with process optimization
Advantages Simple raw materials, high yield, reduced isomers High purity, no isomers, versatile intermediate

Research Findings and Practical Considerations

  • The cyclization method benefits from catalyst selection (potassium iodide preferred) and recrystallization solvent composition to minimize isomers and maximize purity.
  • The halogenation-Grignard route provides an isomer-free product but involves more steps and sensitive reagents.
  • Both methods achieve high purity (>99.5% by HPLC), suitable for pharmaceutical intermediates.
  • Reaction monitoring by HPLC is critical to ensure low residual starting materials and isomer content.
  • Temperature control during addition and cyclization steps is essential to optimize yield and selectivity.
  • Recrystallization solvents and conditions strongly influence final product purity and yield.

Q & A

Q. What are the optimal synthetic routes for 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves multi-step reactions, such as cyclocondensation of precursors like ethyl acetoacetate or pyridine derivatives with hydrazines. Key steps include:

  • Cyclocondensation : Reacting substituted pyridines with hydrazine derivatives under controlled pH and temperature (e.g., 80–100°C) to form the pyrazole core .
  • Carboxylation : Introducing the carboxylic acid group via hydrolysis of ester intermediates using alkaline conditions (e.g., NaOH/ethanol) .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) or recrystallization ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • ¹H/¹³C NMR : Peaks for pyrazole protons (δ 7.5–8.5 ppm) and pyridine ring protons (δ 8.0–8.7 ppm) confirm substitution patterns. Carboxylic acid protons may appear as broad singlets (δ 12–13 ppm) .
  • IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch) verify the carboxylic acid group .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 203.2 for methyl ester derivatives) and fragmentation patterns validate the structure .

Q. What safety protocols are recommended for handling this compound?

  • GHS Compliance : While specific GHS data is limited, similar pyrazole-carboxylic acids require PPE (gloves, lab coats) and ventilation due to potential respiratory irritation .
  • Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How does structural modification (e.g., fluorination) enhance bioactivity?

Fluorinated analogs (e.g., 3-(difluoromethyl)- derivatives) improve metabolic stability and target binding via increased lipophilicity and electronic effects. For example:

  • Anticancer Activity : Fluorine atoms enhance autophagy induction (e.g., mTOR/p70S6K pathway inhibition) in prostate cancer models .
  • Synthetic Methods : Electrophilic fluorination or use of fluorinated building blocks (e.g., trifluoroacetic acid) under anhydrous conditions .

Q. What computational methods predict the compound’s reactivity and target interactions?

  • DFT Calculations : Optimize geometry and analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate binding to biological targets (e.g., kinases) using software like AutoDock Vina, referencing crystallographic data from PubChem (InChIKey: RLOHOBNEYHBZID) .

Q. How can solubility challenges in biological assays be addressed?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
  • Salt Formation : Convert to sodium/potassium salts via neutralization with aqueous NaOH/KOH .
  • Dynamic Light Scattering (DLS) : Monitor aggregation in PBS buffers to optimize formulation .

Q. How to resolve contradictions in reported bioactivity data?

  • Assay Validation : Standardize cell lines (e.g., PC-3 vs. LNCaP for prostate cancer) and control for impurities (HPLC purity >95%) .
  • Mechanistic Studies : Use Western blotting to confirm pathway engagement (e.g., LC3-II accumulation for autophagy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.